(3,4-Difluorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHHUINCRBZJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307299 | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-58-1 | |

| Record name | 370-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,4-Difluorophenoxy)acetic acid chemical properties and structure

An In-Depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in various fields of chemical research and development. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, significantly influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthesis protocol, and key applications, intended for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application in research and synthesis. The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-Difluorophenoxy)acetic acid | [1] |

| CAS Number | 370-58-1 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to almost white powder/crystalline solid | [2] |

| Melting Point | 48 - 52 °C | [2] |

Molecular Structure

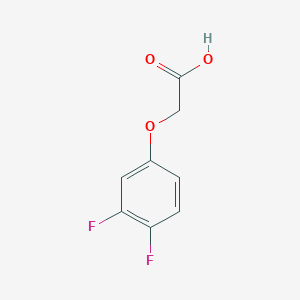

The structure consists of a 1,2,4-trisubstituted benzene ring. The two fluorine atoms are positioned at carbons 3 and 4, and an oxyacetic acid group is attached at carbon 1. This arrangement dictates the molecule's electronic and steric properties.

Caption: Chemical structure of this compound.

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This pathway involves the reaction of a phenoxide (generated from 3,4-difluorophenol) with an α-halo ester, followed by hydrolysis. This method is favored for its high yields and operational simplicity.

Rationale and Mechanistic Insight

The synthesis proceeds in two key stages:

-

Nucleophilic Attack: 3,4-Difluorophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 3,4-difluorophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl bromoacetate molecule in a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that facilitates this reaction without interfering.

-

Ester Hydrolysis: The resulting ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to precipitate the final this compound product.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3,4-Difluorophenol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Phenoxide Formation and Alkylation:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (200 mL).

-

Stir the mixture vigorously for 15 minutes at room temperature.

-

Slowly add ethyl bromoacetate (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Ester Intermediate:

-

After completion, cool the mixture to room temperature.

-

Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and evaporate the acetone under reduced pressure to obtain the crude ethyl (3,4-difluorophenoxy)acetate, typically as an oil.

-

-

Hydrolysis:

-

Dissolve the crude ester in ethanol (100 mL) and add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

-

Acidification and Precipitation:

-

Remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of deionized water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate should form.

-

-

Final Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The fluorine atoms significantly influence the NMR spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two protons on the methylene (-CH₂-) group adjacent to the carbonyl will appear as a singlet. The three aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals.[3] The chemical shifts of the aromatic carbons are influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.[3][4] The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm).[3][4]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region.

Key Applications in Research and Development

The unique properties conferred by the difluoro substitution make this compound a valuable intermediate in several high-value applications.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] This moiety is often incorporated into potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs where fluorinated derivatives frequently show enhanced potency and selectivity.[2]

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[2] The presence of fluorine can increase the biological activity and environmental persistence of the active ingredients, leading to more effective crop protection solutions.[2][5]

Materials Science

The compound is also explored in materials science for developing advanced polymers and coatings.[2] The thermal and chemical resistance imparted by the fluorinated aromatic ring makes it a candidate for creating materials with enhanced durability and performance characteristics.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. A dust mask (type N95 or equivalent) should be used when handling the powder.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its defining structural feature—the 3,4-difluorinated phenyl ring—provides a powerful tool for medicinal chemists and material scientists to fine-tune molecular properties. The reliable Williamson ether synthesis protocol allows for its efficient production, paving the way for its continued use in the innovation of new drugs, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemical properties, synthesis, and handling is paramount for leveraging its full potential in scientific discovery.

References

-

PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. Retrieved from [Link]

- Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

-

Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2005). The melting point and boiling point of the fluorinated acetic acids. Partitioning of Organofluorine Compounds in the Environment. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

-

National Institutes of Health. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. PMC. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. enamine.net [enamine.net]

(3,4-Difluorophenoxy)acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenoxy)acetic acid, a fluorinated aromatic carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, including its fundamental properties, a proposed synthetic route, and a discussion of its potential applications based on the characteristics of related compounds. While extensive research on this specific molecule is not widely published, this document aims to serve as a foundational resource for researchers interested in exploring its potential.

Core Properties and Identification

A clear identification of this compound is crucial for any research endeavor. The key identifiers for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 370-58-1[1][2] |

| Molecular Formula | C₈H₆F₂O₃[1][2] |

| Molecular Weight | 188.13 g/mol [2] |

| IUPAC Name | 2-(3,4-difluorophenoxy)acetic acid |

Synthesis of this compound: A Proposed Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis, a common method for preparing phenoxyacetic acids.[3][4] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

The proposed two-step synthesis starts from 3,4-difluorophenol and chloroacetic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Preparation of Sodium 3,4-Difluorophenoxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-difluorophenol in a suitable solvent such as water or ethanol.

-

Slowly add 1.0 equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution while stirring.[4] The reaction is exothermic and should be controlled.

-

The formation of the sodium 3,4-difluorophenoxide salt occurs in situ.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1.0-1.2 equivalents) with an equimolar amount of sodium hydroxide in water.[3]

-

Add the sodium chloroacetate solution to the flask containing the sodium 3,4-difluorophenoxide.

-

Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 2-8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the this compound.

-

Collect the crude product by filtration and wash with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Rationale behind Experimental Choices:

-

Base: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: Water is often used as a solvent for this reaction due to its ability to dissolve the ionic intermediates and its low cost.

-

Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

-

Acidification: The final product is a carboxylic acid, which is soluble in its salt form at basic pH. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.

Potential Applications and Research Directions

While specific applications for this compound are not well-documented, its structural motifs suggest several areas of potential interest for researchers.

Medicinal Chemistry

The phenoxyacetic acid scaffold is a known pharmacophore present in various drugs. The addition of difluoro substituents on the phenyl ring can modulate the compound's electronic properties and metabolic stability, making it an interesting candidate for drug discovery programs. Potential areas of investigation include:

-

Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins.[6] The fluorine substituents may influence the herbicidal activity and selectivity of the compound.

-

Anti-inflammatory Agents: Some fluorinated aromatic compounds have shown anti-inflammatory properties. Further investigation into the biological activity of this compound could reveal potential therapeutic applications.

Materials Science

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and materials with specialized applications.

Analytical Characterization

A comprehensive analysis of the synthesized this compound is essential to confirm its identity and purity. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure. ¹⁹F NMR would be particularly useful for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

-

Melting Point Analysis: To assess the purity of the final product.

Caption: Analytical workflow for product validation.

Conclusion

This compound is a chemical compound with a confirmed identity but limited published research on its synthesis, properties, and applications. This guide has provided a comprehensive overview of its known characteristics and a detailed, scientifically-grounded proposed synthesis. The unique structural features of this molecule, particularly the difluorinated phenyl ring, suggest that it holds potential as a building block in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential uses of this intriguing compound.

References

- Google Patents.

- Google Patents. Synthesis of phenyl (chlorophenyl) oxyacetic acid.

- Google Patents.

- Google Patents. Preparation method of 2,4-dichlorin phenoxyacetic acid.

Sources

- 1. This compound | 370-58-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 4. CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents [patents.google.com]

- 5. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 6. 2-(2,5-Difluorophenoxy)acetic acid | 366-56-3 | Benchchem [benchchem.com]

(3,4-Difluorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of (3,4-Difluorophenoxy)acetic acid within biological systems. Synthesizing data from the broader class of phenoxyacetic acid derivatives and projecting a scientifically grounded hypothesis for this specific difluorinated analog, we focus on its potential as a modulator of inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental designs to elucidate its molecular interactions and therapeutic potential. We will delve into the rationale behind experimental choices, emphasizing self-validating protocols and grounding our claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] This class of compounds has been investigated for various therapeutic applications, including as antibacterial, antifungal, anticonvulsant, and antihypertensive agents.[1] A significant body of research has focused on their anti-inflammatory and analgesic properties, with several derivatives emerging as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] The inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering a targeted approach to reducing pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2][4]

This compound, the subject of this guide, is a halogenated derivative that holds promise within this therapeutic landscape. The introduction of fluorine atoms to the phenyl ring can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and overall potency. This guide will, therefore, focus on the hypothesized mechanism of this compound as a selective COX-2 inhibitor and outline the necessary experimental framework to validate this hypothesis.

Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition

The central hypothesis for the biological activity of this compound is its function as a competitive inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This proposed mechanism is predicated on the well-established activity of structurally related phenoxyacetic acid derivatives.[2][3]

The Cyclooxygenase (COX) Pathway and Inflammation

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][4] The prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]

The Role of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety serves as a crucial pharmacophore for interaction with the COX enzymes. It is hypothesized that the carboxylic acid group of this compound forms a key electrostatic interaction with a positively charged residue, such as arginine, within the active site of COX-2. The difluorinated phenyl ring is predicted to occupy a hydrophobic side pocket, a structural feature that distinguishes COX-2 from COX-1 and is exploited by many selective inhibitors.[2] The fluorine substitutions are anticipated to enhance the binding affinity and selectivity for COX-2.

A visual representation of this proposed interaction within the COX-2 active site is presented below.

Caption: Proposed binding of this compound in the COX-2 active site.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a logical progression from in vitro enzymatic assays to cell-based and in vivo models.

In Vitro COX-1/COX-2 Inhibition Assays

The foundational experiment to test the primary hypothesis is to determine the direct inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

-

Preparation of Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

-

This compound stock solution in DMSO.

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Assay buffer (e.g., Tris-HCl).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add varying concentrations of this compound or the reference inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

-

Monitor the fluorescence intensity over time using a microplate reader (excitation/emission ~535/590 nm). The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2 by fitting the dose-response data to a suitable sigmoidal model.

-

Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Expected Outcome: A potent IC50 value for COX-2 and a significantly higher IC50 value for COX-1, resulting in a high COX-2 selectivity index.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| This compound | |||

| Celecoxib (Reference) | |||

| Ibuprofen (Non-selective Ref.) |

Cell-Based Assays for Prostaglandin Production

To confirm that the enzymatic inhibition translates to a cellular effect, the next step is to measure the compound's ability to block prostaglandin production in a relevant cell line.

Protocol 2: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

-

-

Experimental Treatment:

-

Seed the cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.

-

Incubate for 24 hours.

-

-

PGE2 Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Expected Outcome: A dose-dependent reduction in LPS-induced PGE2 production, confirming the compound's activity in a cellular context.

In Vivo Models of Inflammation and Pain

To evaluate the therapeutic potential of this compound, its efficacy must be tested in established animal models of inflammation and pain.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

-

Animal Model:

-

Use male Wistar or Sprague-Dawley rats.

-

-

Experimental Procedure:

-

Administer this compound or a vehicle control orally or intraperitoneally at various doses.

-

After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

-

Expected Outcome: A significant and dose-dependent reduction in paw edema in the animals treated with this compound.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity

-

Animal Model:

-

Use Swiss albino mice.

-

-

Experimental Procedure:

-

Administer this compound or a vehicle control orally or intraperitoneally at various doses.

-

After a pre-treatment period (e.g., 30-60 minutes), induce visceral pain by intraperitoneally injecting a 0.6% solution of acetic acid.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

-

-

Data Analysis:

-

Calculate the percentage of analgesic protection for each treatment group compared to the vehicle control group.

-

Expected Outcome: A significant and dose-dependent decrease in the number of writhes in mice treated with the compound.

Computational Modeling: Molecular Docking

To further support the proposed binding mode and to guide future structural modifications, molecular docking studies can be performed.

Protocol 5: Molecular Docking of this compound into COX-2

-

Software and Preparation:

-

Use molecular docking software such as AutoDock Vina or Glide.

-

Obtain the crystal structure of human or murine COX-2 complexed with a known inhibitor from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site based on the co-crystallized ligand.

-

Perform the docking simulation to predict the binding pose and affinity (docking score) of this compound within the COX-2 active site.

-

-

Analysis:

-

Visualize the predicted binding pose and analyze the key interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.

-

Compare the predicted binding mode with that of known selective COX-2 inhibitors.

-

Expected Outcome: The docking results are expected to show a favorable binding energy and a binding pose consistent with the hypothesized interactions, particularly the electrostatic interaction of the carboxylic acid and the insertion of the difluorophenyl ring into the hydrophobic pocket.

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its structural similarity to a well-established class of anti-inflammatory agents provides a strong basis for the hypothesis of selective COX-2 inhibition. The experimental protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for testing this hypothesis. Successful validation through these in vitro, cell-based, in vivo, and computational methods would not only elucidate the core mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent for inflammatory disorders. The insights gained from these studies will be invaluable for drug development professionals in making informed decisions about the future of this promising compound.

References

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. 2024;29(6):1313. Published 2024 Mar 15. [Link][2][3]

-

Annu, Arora K, Sharma A, Bhan M. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. 2024;11(3):h164-h198. [Link][1]

-

Zarghi A, Hamedi N, Sharafi MR, Faizi M. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. 2007;6(4):231-246. [Link][4]

Sources

- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (3,4-Difluorophenoxy)acetic Acid in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of (3,4-Difluorophenoxy)acetic acid, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delineates the theoretical principles governing its dissolution in organic solvents.[2] In the absence of extensive published quantitative data, this guide focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility with precision.

Introduction: The Significance of this compound and its Solubility Profile

This compound is an aromatic carboxylic acid whose structural attributes, notably the difluorophenyl group, make it a valuable building block in the synthesis of biologically active molecules.[1] Its utility in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides, underscores the importance of understanding its physicochemical properties.[1] Solubility, a critical determinant of a compound's behavior in various chemical environments, directly impacts its application in organic synthesis and formulation science.[2] An accurate assessment of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and developing stable, bioavailable formulations.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several key molecular features influence its solubility profile:

-

Polarity: The presence of a carboxylic acid group imparts significant polarity to the molecule, allowing for strong dipole-dipole interactions and hydrogen bonding. The ether linkage and the fluorine atoms on the phenyl ring also contribute to the overall polarity.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents.

-

Aromatic Ring: The phenyl ring is a nonpolar feature that can engage in van der Waals forces and potentially π-π stacking interactions.

Based on these characteristics, it can be predicted that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol). Its solubility is expected to be lower in nonpolar solvents like toluene or hexane, where the dominant intermolecular interactions would be weaker van der Waals forces. The parent compound, phenoxyacetic acid, is known to be soluble in ethanol, ether, and acetone, which supports this prediction.[3]

Predicted Solubility Trends

While experimental verification is essential, a qualitative prediction of solubility in common organic solvents can be made.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions between the solvent and the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions. Acetone and ethyl acetate can act as hydrogen bond acceptors. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Weaker van der Waals forces and potential π-π stacking. The polar carboxylic acid group limits solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the solid this compound. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions are possible, but the lack of strong hydrogen bonding capabilities in the solvent may limit solubility compared to protic solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2] This protocol provides a detailed workflow for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[2]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout this period.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Causality in Experimental Design

-

Excess Solid: The use of an excess of the solid solute ensures that the solvent becomes saturated, and the system reaches equilibrium between the dissolved and undissolved states.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Equilibration Time: Sufficient time for agitation is necessary to ensure that the dissolution process has reached a true equilibrium.

-

Filtration: This step is essential to remove any suspended solid particles that could lead to an erroneously high solubility measurement.

Molecular Interactions and Solubility: A Visual Representation

The dissolution of this compound in a polar protic solvent like ethanol is driven by favorable intermolecular interactions.

Caption: Intermolecular forces governing solubility.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound and the organic solvents used for solubility determination. It is recommended to consult the Safety Data Sheet (SDS) for this compound and each solvent prior to use.[4][5][6][7] General safety practices include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

Conclusion

References

- Vertex AI Search. (n.d.). Carboxylic Acid Unknowns and Titration.

- Guidechem. (n.d.). Phenoxyacetic acid 122-59-8 wiki.

- Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco | PDF.

- JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- Scribd. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). 2-Phenoxyacetic acid | Solubility of Things.

- Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions | PDF | Acid.

- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.

- Sigma-Aldrich. (n.d.). Phenoxyacetic acid 98 122-59-8.

- Sigma-Aldrich. (n.d.). Phenoxyacetic acid 98 122-59-8.

- Sigma-Aldrich. (n.d.). 3,4-Difluorophenylacetic acid 98 658-93-5.

- Aaron Chemicals. (2024, November 1). Safety Data Sheet.

- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, June 27). SAFETY DATA SHEET.

- Fisher Scientific. (2016, January 29). 3 - SAFETY DATA SHEET.

- Cayman Chemical. (2025, November 21). Safety Data Sheet.

- Chem-Impex. (n.d.). 3,4-Difluorophenylacetic acid.

- ChemicalBook. (2023, May 30). This compound | 370-58-1.

- Benchchem. (n.d.). Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents.

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of (3,4-Difluorophenoxy)acetic acid

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of (3,4-Difluorophenoxy)acetic acid. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its thermal stability is paramount for process safety, formulation development, and quality control. This document details the underlying principles, a robust experimental protocol, and the anticipated thermal decomposition profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability in API Development

This compound is a versatile building block in the synthesis of various biologically active molecules. Its derivatives are explored for applications ranging from anti-inflammatory agents to herbicides. In the journey from laboratory synthesis to commercial production, a thorough understanding of a compound's physicochemical properties is non-negotiable. Thermal stability, in particular, is a critical parameter that influences every stage of the drug development lifecycle, from initial synthesis and purification to storage and final formulation.

Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This data provides invaluable insights into the onset of decomposition, the presence of volatile components, and the overall thermal robustness of a compound. For a halogenated aromatic carboxylic acid like this compound, TGA can elucidate the temperatures at which key functional groups begin to degrade, a critical consideration for preventing unwanted byproducts and ensuring the integrity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial before embarking on thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [3] |

| Molecular Weight | 188.13 g/mol | [4] |

| Appearance | White to off-white crystalline powder | - |

| CAS Number | 370-58-1 | [5][6] |

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to provide a comprehensive and reliable thermal profile of this compound. The causality behind each parameter selection is explained to ensure experimental integrity.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument's temperature and mass balance should be calibrated using certified reference materials (e.g., indium, tin, and aluminum for temperature; calcium oxalate for mass loss).

Step-by-Step Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and isolate the inherent thermal degradation pathways.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30°C for 10 minutes to ensure thermal stability before heating.

-

Heating Ramp: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Analysis and Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature). Key parameters to be extracted include:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.

-

Mass Loss (%) : The percentage of mass lost during each decomposition step. This can be correlated with the loss of specific molecular fragments.

-

Residual Mass (%) : The percentage of mass remaining at the end of the experiment.

The experimental workflow is visualized in the following diagram:

Caption: A flowchart illustrating the key stages of the thermogravimetric analysis workflow.

Anticipated Thermal Decomposition Profile

While specific experimental data for this compound is not publicly available, a plausible decomposition pathway can be hypothesized based on the thermal behavior of related carboxylic acids and halogenated aromatic compounds.[7][8][9][10]

The decomposition is anticipated to occur in distinct steps:

-

Initial Decomposition (Decarboxylation): The carboxylic acid group is typically the most thermally labile functional group. The initial mass loss is expected to correspond to the loss of the carboxylic acid moiety, likely as carbon dioxide and water, or through the formation of a ketene intermediate.[11][12]

-

Ether Linkage Cleavage: Following the initial decarboxylation, the ether linkage may cleave, leading to the fragmentation of the molecule.

-

Aromatic Ring Degradation: At higher temperatures, the difluorinated aromatic ring will begin to decompose. The presence of fluorine atoms generally increases the thermal stability of the aromatic ring. The degradation of halogenated aromatics can proceed through various mechanisms, including dehalogenation.[10][13]

The proposed decomposition pathway is illustrated below:

Caption: A simplified proposed thermal decomposition pathway for this compound.

Conclusion: From Data to Decision-Making

The thermogravimetric analysis of this compound provides critical data for informed decision-making throughout the drug development process. By following the robust protocol outlined in this guide, researchers can obtain reliable and reproducible thermal stability data. This information is essential for optimizing synthetic routes, establishing safe operating limits, predicting shelf-life, and designing stable formulations. A thorough understanding of a compound's thermal behavior is a cornerstone of scientific integrity and a key enabler of successful and safe pharmaceutical development.

References

- Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. Retrieved from [Link]

-

Jiang, D. E., & Dai, S. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. The Journal of Physical Chemistry C, 125(29), 16076–16085. [Link]

-

Royal Society of Chemistry. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]

-

American Chemical Society. (2025). Thermal and Mechanical Properties of High-Performance Polyester Hybrid Nanobiocomposites Reinforced with Pre-treated Short Pineapple Leaf Fibers. Retrieved from [Link]

-

PubMed. (1991). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.

-

ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]

-

PubMed. (1990). Degradation of halogenated aromatic compounds. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

-

Impactfactor. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Retrieved from [Link]

-

PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). The thermal decomposition of acetic acid. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). The thermal decomposition of trifluoroacetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3,4-difluorophenoxy)acetic acid (C8H6F2O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) 2% (w/v) chitosan in acetic acid. Retrieved from [Link]

Sources

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2-(3,4-difluorophenoxy)acetic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 370-58-1 [chemicalbook.com]

- 6. This compound | 370-58-1 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2856426A - Thermal decomposition of acetic acid - Google Patents [patents.google.com]

- 12. The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid and its Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry and agrochemical research. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of (3,4-Difluorophenoxy)acetic acid and its analogues, focusing on their synthesis, diverse biological activities, and the structure-activity relationships that govern their function. While specific biological data for this compound is not extensively available in the public domain, this review of its analogues provides valuable insights into the potential of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical innovation.

Chemical Synthesis: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound and its analogues is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

The general synthetic pathway is illustrated below:

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of a Phenoxyacetic Acid Analogue

The following protocol for the synthesis of 2-(4-fluorophenoxy)acetic acid can be adapted for this compound by substituting 4-fluorophenol with 3,4-difluorophenol.[1]

Materials:

-

4-Fluorophenol

-

Ethyl chloroacetate

-

Acetone (solvent)

-

Anhydrous potassium carbonate (base)

-

Reflux apparatus

-

Standard workup and purification equipment

Procedure:

-

A mixture of 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone is prepared.

-

The reaction mixture is refluxed for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute HCl.

-

The precipitated crude product is filtered, washed with water, and dried.

-

The crude product is then subjected to hydrolysis (saponification) using a base like NaOH, followed by acidification to yield the final carboxylic acid.

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Biological Activities and Mechanisms of Action

Analogues of this compound have demonstrated a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the phenyl ring play a crucial role in determining the specific activity and potency of these compounds.

Herbicidal Activity: Mimicking Plant Hormones

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3][4] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[2]

Mechanism of Action:

-

Uptake and Translocation: The herbicide is absorbed by the leaves and roots of the plant and translocated to the meristematic tissues.

-

Receptor Binding: In the plant cells, the phenoxyacetic acid binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.

-

Gene Expression Dysregulation: This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors results in the overexpression of auxin-responsive genes.

-

Uncontrolled Growth: The overexpression of these genes leads to epinasty (downward bending of leaves), stem twisting, and ultimately, cell death and necrosis.

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the COX inhibitory activity of test compounds.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Antimicrobial Activity: Disrupting Microbial Integrity

Certain halogenated phenoxyacetic acid derivatives have shown promising antimicrobial activity against a range of bacteria and fungi. The presence and position of halogen atoms on the aromatic ring appear to be critical for this activity.

Mechanism of Action: The precise mechanism can vary, but proposed modes of action include:

-

Cell Membrane Disruption: The compounds may interfere with the integrity of the microbial cell membrane, leading to the leakage of intracellular components and cell death. [5][6]* Inhibition of Essential Enzymes: They may inhibit key enzymes involved in vital metabolic pathways, such as those in the tricarboxylic acid (TCA) cycle. [6]* Inhibition of Protein and Nucleic Acid Synthesis: Some derivatives may interfere with the synthesis of proteins and nucleic acids, halting microbial growth and replication. [5][6]* Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can cause damage to cellular components. [6] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test compounds

-

Positive control antibiotic (e.g., ciprofloxacin) and antifungal (e.g., amphotericin B)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acid analogues is highly dependent on the nature and position of substituents on the phenyl ring.

Herbicidal Activity:

-

The presence of chlorine atoms at the 2- and 4-positions of the phenyl ring, as seen in 2,4-D, is crucial for high herbicidal activity against broadleaf weeds. [2]* The introduction of a methyl group at the 2-position, as in MCPA, also confers significant herbicidal properties. [2]* The stereochemistry of analogues with a chiral center in the side chain can significantly impact activity. [2] Anti-inflammatory Activity:

-

Halogen substitution on the phenoxy ring has been shown to enhance anti-inflammatory activity. [7]* The specific substitution pattern influences the selectivity for COX-2 over COX-1. For example, some bromo-substituted phenoxyacetic acid derivatives have shown high COX-2 selectivity. [4]* The nature of the group attached to the carboxylic acid can also modulate activity and selectivity.

Antimicrobial Activity:

-

The presence of halogen atoms, particularly bromine and iodine, can enhance antimicrobial efficacy. [5]* The position of the halogen on the phenyl ring affects the spectrum of activity against different microbial species.

-

Increasing the number of halogen substituents does not always lead to increased activity and can sometimes be detrimental.

Data Summary

The following tables summarize the biological activity data for selected phenoxyacetic acid analogues from the literature.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Analogues (COX Inhibition)

| Compound/Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib (Reference) | 14.93 | 0.05 | ~298.6 | |

| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.1 | |

| Phenoxyacetic Acid Derivatives (5d-f, 7b, 10c-f) | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) | [4] |

Table 2: Antimicrobial Activity of Halogenated Analogues (MIC values)

| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [8] |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [8] |

| 2,4,6-triiodophenol | Staphylococcus aureus | 5 | [9] |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [10] |

Conclusion

This compound and its analogues constitute a class of compounds with significant and diverse biological activities. The synthetic accessibility through the Williamson ether synthesis allows for the generation of a wide array of derivatives. The structure-activity relationship studies highlight the profound impact of the substitution pattern on the phenyl ring on the resulting biological function, be it herbicidal, anti-inflammatory, or antimicrobial. While the biological profile of this compound itself remains to be fully elucidated, the extensive research on its analogues provides a strong foundation and rationale for its further investigation as a potentially valuable molecule in drug discovery and agrochemical development. Future research should focus on the synthesis and detailed biological evaluation of this compound to fully understand its potential and to provide a more complete picture of the structure-activity relationships within this promising class of compounds.

References

-

Phenoxy herbicide. In: Wikipedia; 2023. [Link]

-

The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. MDPI. [Link]

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

-

Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]

-

The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. ResearchGate. [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. [Link]

-

Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

-

Penicillin. In: Wikipedia; 2023. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

The Williamson Ether Synthesis. University of Massachusetts. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PubMed Central. [Link]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central. [Link]

-

2-(3,4-difluorophenoxy)acetic acid (C8H6F2O3). PubChemLite. [Link]

-

Structure activity relations. 7. Structure-activity relations of fenamic acids. Semantic Scholar. [Link]

-

Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Publications. [Link]

-

Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]

Sources

- 1. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients | PLOS One [journals.plos.org]

- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]

- 3. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]

- 4. mdpi.com [mdpi.com]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 9. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(3,4-Difluorophenoxy)acetic acid safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling of (3,4-Difluorophenoxy)acetic acid

Section 1: Core Identification and Chemical Profile

This compound, identified by CAS Number 370-58-1, is a fluorinated aromatic compound frequently utilized as a building block in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a difluorinated phenyl ring linked to an acetic acid moiety via an ether bond, imparts specific reactivity and requires a nuanced understanding of its safety profile. This guide provides a comprehensive overview of its hazards, handling protocols, and emergency procedures, designed for professionals in research and development.

Section 2: Comprehensive Hazard Analysis and GHS Classification

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a substance that presents multiple health risks.

GHS Pictogram:

Signal Word: Warning [1]

Primary Hazard Statements:

-

H302: Harmful if swallowed. [1][2] This classification indicates that acute oral toxicity can occur. Ingestion can lead to significant adverse health effects.

-

H315: Causes skin irritation. [1][2] The compound can cause inflammation, redness, and discomfort upon dermal contact. The acidic nature and the phenoxy group contribute to this irritant effect.

-

H319: Causes serious eye irritation. [1][2] Direct contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.

-

H335: May cause respiratory irritation. [2][3] Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.

The causality behind these classifications stems from the compound's acidic nature combined with the biological interactions of the difluorophenoxy group. The carboxylic acid function is inherently corrosive/irritant, while the overall molecule can interfere with cellular processes upon absorption or contact.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, appropriate personal protective equipment, and stringent hygiene practices, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Ventilation: All handling of this compound, especially when dealing with the solid form or creating solutions, must be conducted in a well-ventilated area.[2][3][4] A certified chemical fume hood is the standard and most effective control to prevent the inhalation of dust or aerosols.[5]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7][8] This ensures immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are mandatory when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles are required at a minimum.[6] For tasks with a higher risk of splashing, such as transferring solutions or performing reactions, a face shield should be worn in addition to goggles.[2][8] This is mandated by its H319 classification.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, must be worn.[2] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Contaminated gloves must be disposed of as chemical waste.[2]

-

Protective Clothing: A full-length laboratory coat is required to protect against skin contact.[2][6] For larger quantities or tasks with significant splash potential, a chemical-resistant apron or a complete protective suit may be necessary.[2]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6][8]

Caption: PPE selection workflow based on the handling task.

Hygiene Measures

Strict adherence to laboratory hygiene is critical to prevent inadvertent exposure.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

-

Contaminated clothing should be removed immediately and washed separately before reuse.[3][6]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet (SDS) to responding medical personnel.[2][7]